2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride
Overview
Description
Azetidine derivatives are a class of organic compounds containing a four-membered ring with one nitrogen atom . They are known for their wide variety of biological activities and are used in many natural and synthetic products .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be analyzed using techniques like 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations . The specific molecular structure of “2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride” is not provided in the sources I found.Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions . The specific chemical reactions involving “this compound” are not mentioned in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be quite diverse. For example, some azetidine derivatives are solid at room temperature , while others are oil . The specific physical and chemical properties of “this compound” are not provided in the sources I found.Scientific Research Applications
Synthesis and Transformation into Other Compounds : "3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones" were synthesized from related β-lactams and transformed into diverse chemical structures like aminopropanes and aziridines (Dao Thi et al., 2018).
Biological Activity and Antibiotic Applications : Substituted azetidinyl oxy acetic acids were synthesized and showed significant antimicrobial activity, predominantly against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).
Spectroscopic Analysis and Structure Elucidation : A study used 1H-13C COSY NMR and mass spectroscopy to distinguish between azetidin-2-one and chroman-2-one structures, highlighting the importance of advanced spectroscopic techniques in chemical analysis (Singh & Pheko, 2008).
Chemical Reactivity and Derivative Synthesis : Azetidines and azetidin-2-ones were discussed for their thermal stability and reactivity, which enables the synthesis of useful amides, alkenes, and amines. They serve as precursors for various other compounds, including β-lactams used in antibacterial and other medical applications (Singh et al., 2008).
Antimicrobial Properties : Schiff bases and azetidinones derived from 1-naphthol were synthesized and showed variable antimicrobial activity, with some compounds exhibiting potent antibacterial effects (Kumar et al., 2012).
Pharmacological Potential : Azetidin-2-ones have a broad range of pharmacological activities beyond their well-known antibiotic properties. They have shown promising results as enzyme inhibitors, anticancer agents, and in other therapeutic areas (Arya et al., 2014).
Antiproliferative and Antimitotic Activity : Novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams were synthesized and evaluated for their antiproliferative effects in breast cancer cells. Some compounds showed potent activity and caused mitotic catastrophe by targeting tubulin (Malebari et al., 2021).
Future Directions
The future directions in the field of azetidine derivatives research could involve the development of new synthetic routes, the discovery of new biological activities, and the design of novel azetidine-based drugs . The specific future directions for “2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride” are not provided in the sources I found.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 19466g/mol, which may influence its bioavailability .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-N-methylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)4-10-5-2-8-3-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUJUJOXNQQBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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